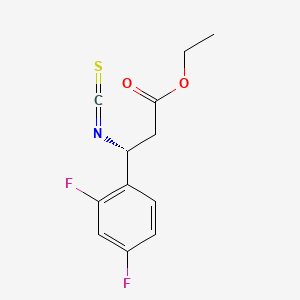
(R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is a chemical compound characterized by the presence of an ethyl ester group, a difluorophenyl group, and an isothiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the reaction of ethyl (3R)-3-(2,4-difluorophenyl)-3-hydroxypropanoate with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the formation of the desired isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with amines, leading to the formation of urea derivatives.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution and addition reactions.
Solvents: Dichloromethane, chloroform, and acetonitrile are frequently used solvents.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are employed to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Urea Derivatives: Resulting from addition reactions with amines.
Applications De Recherche Scientifique
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through the modification of these biomolecules, potentially altering their function and activity. Molecular targets may include enzymes and receptors involved in critical cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Shares the difluorophenyl and isothiocyanate groups but lacks the ethyl ester moiety.
Ethyl 3-isothiocyanatopropanoate: Contains the ethyl ester and isothiocyanate groups but lacks the difluorophenyl group.
Uniqueness
Ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the difluorophenyl and isothiocyanate groups enhances its chemical versatility and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H11F2NO2S |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m1/s1 |
Clé InChI |
NHSSEOHCROFICA-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N=C=S |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















